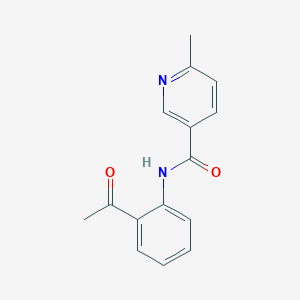
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide, also known as A-366, is a chemical compound that has been studied for its potential use as a tool compound in scientific research. A-366 has been found to be a potent and selective inhibitor of the histone lysine methyltransferase SETD8, which plays a key role in the regulation of gene expression. The inhibition of SETD8 by A-366 has been shown to have a range of effects on cellular processes, making it a promising target for further research.
Mecanismo De Acción
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide acts as a competitive inhibitor of SETD8, binding to the enzyme's active site and preventing the methylation of histone H4 at lysine 20 (H4K20). This inhibition of SETD8 activity has been shown to have a range of effects on cellular processes, including the regulation of gene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of SETD8 by N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. These include the regulation of cell growth and differentiation, the induction of apoptosis in cancer cells, and the modulation of gene expression. N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have potential as a therapeutic agent for cancer, due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has several advantages as a tool compound for scientific research. These include its high potency and selectivity for SETD8, as well as its ability to inhibit the enzyme in vivo. However, there are also some limitations to the use of N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide in lab experiments, including its cost and the need for careful optimization of experimental conditions to achieve consistent results.
Direcciones Futuras
There are several potential future directions for research on N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide and its role in cellular processes. These include studies of its effects on other histone methyltransferases, as well as investigations of its potential as a therapeutic agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide and its effects on gene expression and cellular processes.
Métodos De Síntesis
The synthesis of N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide involves several steps, beginning with the reaction of 2-acetylphenylboronic acid with 6-methyl-3-pyridinecarboxaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reacted with a secondary amine to form the final product, N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide. This synthesis method has been optimized to yield high purity N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide with good yields.
Aplicaciones Científicas De Investigación
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has been used in a range of scientific research applications, including studies of gene expression, cancer biology, and epigenetics. The inhibition of SETD8 by N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has been shown to have a range of effects on cellular processes, including the regulation of cell growth and differentiation, and the induction of apoptosis in cancer cells. N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has also been used to study the role of SETD8 in the regulation of gene expression, and its potential as a therapeutic target for cancer.
Propiedades
IUPAC Name |
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-7-8-12(9-16-10)15(19)17-14-6-4-3-5-13(14)11(2)18/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPSZYOWPHGXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

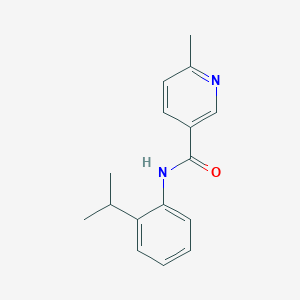
![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)
![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
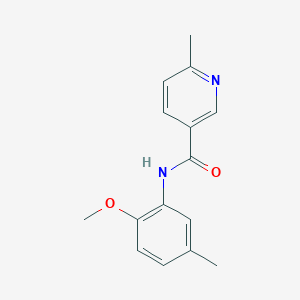
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)





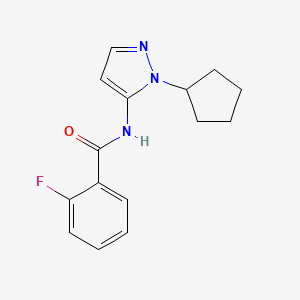
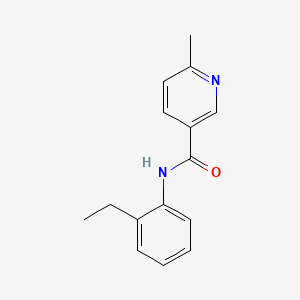
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)